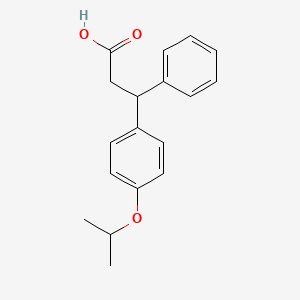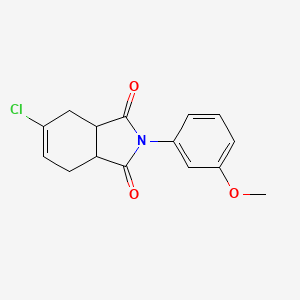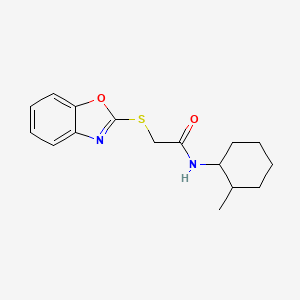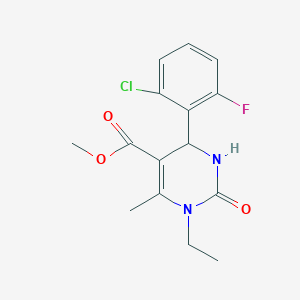![molecular formula C20H25N3O3 B4054527 3-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-N-(2,4-dimethylphenyl)-3-oxopropanamide](/img/structure/B4054527.png)
3-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-N-(2,4-dimethylphenyl)-3-oxopropanamide
Descripción general
Descripción
3-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-N-(2,4-dimethylphenyl)-3-oxopropanamide is a useful research compound. Its molecular formula is C20H25N3O3 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.18959167 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrocatalytic CO2 Reduction
A study discussed the electrocatalytic reduction of CO2 catalyzed by rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands containing a pyridine moiety bound to an oxazoline ring. This research highlights the potential application of related compounds in catalyzing CO2 reduction, a critical reaction for environmental chemistry and sustainable energy technologies. The catalytic cycle supports the C-O bond cleavage as the rate-determining step, indicating the importance of the structural configuration of catalysts in facilitating CO2 reduction processes (Nganga et al., 2017).
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of various compounds, including reactions involving cyclic secondary amines and the formation of dioxane derivatives, sheds light on the synthetic pathways and potential applications of similar compounds in material science or organic chemistry. The detailed study of ring-opening reactions and the subsequent formation of complex structures provide valuable insights into the synthesis of novel compounds with potential applications in pharmaceuticals or materials (Šafár̆ et al., 2000).
Anticancer Potential
A study on pyrrolo-1,5-benzoxazepine compounds, including PBOX-6, investigated their role in inhibiting the growth of breast cancer cells. This research exemplifies how structural features of compounds can influence their biological activity, potentially leading to new cancer treatments. The study found that PBOX-6 reduced cell viability across various breast cancer cell lines, indicating its promise as an anti-cancer agent (Greene et al., 2005).
Conductive Polymers
Another study focused on the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes to create conducting polymers. These polymers exhibit low oxidation potentials, which enhance their stability and conductivity. This research underscores the potential of similar compounds in the development of new materials for electronic and optoelectronic applications, demonstrating the versatility of pyrrolidine and isoxazole derivatives in material science (Sotzing et al., 1996).
Propiedades
IUPAC Name |
3-[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-N-(2,4-dimethylphenyl)-3-oxopropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-12-7-8-16(13(2)10-12)21-18(24)11-19(25)23-9-5-6-17(23)20-14(3)22-26-15(20)4/h7-8,10,17H,5-6,9,11H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTJMHHOMFZXKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(=O)N2CCCC2C3=C(ON=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 11-(3-ethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4054453.png)
![methyl (2-methoxy-4-{[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B4054464.png)
![N-(1-methoxypropan-2-yl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B4054470.png)
![3-(allyloxy)-6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}pyridazine](/img/structure/B4054471.png)
![methyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4054481.png)

![N~1~-[3-({2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE](/img/structure/B4054489.png)
![N-[(furan-2-yl)methyl]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide](/img/structure/B4054503.png)
![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B4054506.png)
![1-[6-(cyclopropylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B4054542.png)


![5-[4-(benzylsulfonyl)-1-piperazinyl]-N-[2-(4-morpholinyl)ethyl]-2-nitroaniline](/img/structure/B4054560.png)
